molecular formula C25H24F3N3O2 B610185 Pradigastat CAS No. 956136-95-1

Pradigastat

Cat. No.: B610185
CAS No.: 956136-95-1
M. Wt: 455.5 g/mol
InChI Key: GXALXAKNHIROPE-UHFFFAOYSA-N
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Preparation Methods

LCQ908 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups. The industrial production of LCQ908 involves optimizing these synthetic routes to ensure high yield and purity. The compound is often prepared in a solid form and can be dissolved in solvents like dimethyl sulfoxide (DMSO) for further use .

Chemical Reactions Analysis

LCQ908 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LCQ908 can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

LCQ908 has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of metabolic diseases such as obesity and type 2 diabetes by inhibiting DGAT1 and reducing triglyceride levels. Additionally, LCQ908 has been investigated for its effects on lipid metabolism disorders, including familial chylomicronemia syndrome. Clinical trials have demonstrated its efficacy in lowering triglycerides and improving metabolic parameters in patients .

Mechanism of Action

LCQ908 exerts its effects by inhibiting the activity of DGAT1, an enzyme involved in triglyceride synthesis. By blocking DGAT1, LCQ908 reduces the formation of triglycerides, leading to decreased lipid accumulation in tissues. This mechanism of action makes LCQ908 a valuable therapeutic agent for managing metabolic diseases associated with elevated triglyceride levels .

Comparison with Similar Compounds

LCQ908 is unique among DGAT1 inhibitors due to its high potency and selectivity. Similar compounds include other DGAT1 inhibitors such as 4a and Yhhu2407. These compounds share a similar mechanism of action but may differ in their chemical structure, potency, and pharmacokinetic properties. LCQ908 stands out for its oral bioavailability and effectiveness in clinical settings .

References

Properties

IUPAC Name

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXALXAKNHIROPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026085
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956136-95-1, 956136-98-4
Record name Pradigastat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pradigastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12866
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401026085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PRADIGASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A THF solution of (4-{4-[5-(6-trifluoromethyl-pyridin-3-ylamino)-pyridin-2-yl]-phenyl}-cyclohexyl)-acetic acid methyl ester was treated with 10% aqueous LiOH and heated to 50° C. overnight. Upon reaction completion, the mixture was acidified with concentrated HCl. The resulting precipitate was isolated by filtration to afford the title compound: 1H NMR (400 MHz, DMSO-d6) 1.08-1.19 (m, 1 H) 1.14 (dd, J=12.63, 2.27 Hz, 1 H) 1.44-1.56 (m, 1 H) 1.50 (dd, J=12.51, 2.65 Hz, 1 H) 1.75 (br. S., 1 H) 1.84 (d, J=10.61 Hz, 4 H) 2.14 (d, J=6.82 Hz, 2 H) 2.54 (m, 1 H) 7.33 (d, J=8.34 Hz, 2 H) 7.65 (d, J=2.53 Hz, 1 H) 7.68-7.74 (m, 1 H) 7.70 (d, J=8.34 Hz, 1 H) 7.89 (d, J=8.59 Hz, 1 H) 7.95 (d, J=8.59 Hz, 2 H) 8.46 (d, J=2.78 Hz, 1 H) 8.54 (d, J=2.53 Hz, 1 H) 9.20 (s, 1 H); (M+H)+ 456.3. Alternatively, the methyl ester can be dissolved in a mixture of THF and water, and treated with aqueous sodium hydroxide (4 equiv). The mixture can then be stirred at 50 degrees for 12 hours, at which point the THF is removed under reduced pressure to yield an opaque, white slurry, which affords the title compound as the corresponding sodium salt upon filtration. 1H NMR (DMSO-d6, 500 MHz) δ 10.05 (s, 1 H), 8.59 (d, 1 H, J=2.8 Hz), 8.54 (s, 1 H), 7.92 (d, 2 H, J=8.2 Hz), 7.86 (d, 1 H, J=8.8 Hz), 7.75 (dd, 1 H, J=8.7, 2.7 Hz), 7.69 (s, 2 H), 7.27 (d, 2 H, J=8.5 Hz), 2.45 (m, 1 H), 1.84 (m, 4 H), 1.67-1.80 (m, 3 H), 1.41 (m, 2 H), 1.02 (m, 2 H); MS m/z 456 (M−Na+2H)+.
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